4-(Pyrrolidin-1-ylmethyl)phenol

Description

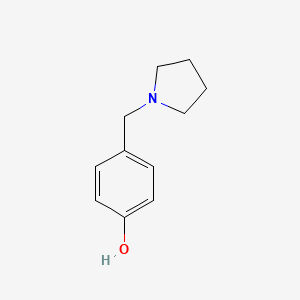

Structure

3D Structure

Properties

IUPAC Name |

4-(pyrrolidin-1-ylmethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-11-5-3-10(4-6-11)9-12-7-1-2-8-12/h3-6,13H,1-2,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMRZQGEWJVGBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596151 | |

| Record name | 4-[(Pyrrolidin-1-yl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72219-19-3 | |

| Record name | 4-[(Pyrrolidin-1-yl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Pyrrolidin 1 Ylmethyl Phenol

Diverse Synthetic Routes to 4-(Pyrrolidin-1-ylmethyl)phenol

The construction of the 4-(pyrrolidin-1-ylmethyl)phenol scaffold can be achieved through several synthetic pathways, with the Mannich reaction being the most prominent. However, alternative methods and precursor chemistry also offer viable routes to this important intermediate.

Mannich Reaction Protocols for Aminomethyl Phenols.byjus.comadichemistry.comacs.orgwikipedia.org

The Mannich reaction is a classic three-component reaction that involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) and a primary or secondary amine. byjus.comwikipedia.org In the context of synthesizing 4-(pyrrolidin-1-ylmethyl)phenol, phenol (B47542) acts as the acidic component, pyrrolidine (B122466) as the secondary amine, and formaldehyde as the carbonyl source. adichemistry.com The reaction typically proceeds via the formation of an iminium ion from pyrrolidine and formaldehyde, which then undergoes electrophilic substitution with the electron-rich phenol ring. byjus.comadichemistry.comwikipedia.org Due to the activating nature of the hydroxyl group, substitution can occur at the ortho and para positions, with the potential for the formation of di- and tri-substituted products. adichemistry.com

In a traditional setting, the Mannich reaction is often carried out as a one-pot multicomponent reaction where phenol, pyrrolidine, and formaldehyde are mixed, typically in a suitable solvent and often with acid or base catalysis. wikipedia.orglibretexts.org The reaction mechanism involves the initial formation of a Schiff base (iminium ion) from the amine and formaldehyde. wikipedia.org The phenol, existing in equilibrium with its more reactive phenoxide form, then acts as a nucleophile, attacking the iminium ion to form the aminomethylated product. researchgate.net The conventional approach, while straightforward, can sometimes be hampered by side reactions, such as the formation of polymeric materials from formaldehyde and phenol, and the potential for multiple substitutions on the phenol ring. adichemistry.com

| Reactants | Product | Conditions | Key Features |

| Phenol, Pyrrolidine, Formaldehyde | 4-(Pyrrolidin-1-ylmethyl)phenol | One-pot, often with acid/base catalysis | Direct formation of the target molecule, potential for polysubstitution. |

Table 1: Conventional Mannich Reaction for 4-(Pyrrolidin-1-ylmethyl)phenol

To address some of the limitations of conventional methods, more sustainable and efficient protocols have been developed. Solvent-free and microwave-assisted syntheses have emerged as powerful alternatives. nih.gov Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in a fraction of the time required by conventional heating. nih.govnih.govmdpi.com The rapid heating under microwave conditions can minimize the formation of byproducts. nih.gov

Solvent-free conditions, another green chemistry approach, reduce environmental impact and can sometimes simplify product isolation. The combination of microwave assistance and solvent-free conditions often provides a synergistic effect, leading to highly efficient and environmentally benign syntheses of aminomethyl phenols. nih.govresearchgate.neteurekaselect.com

| Method | Advantages | Disadvantages |

| Solvent-Free | Reduced environmental impact, simplified workup | Potential for localized overheating, may not be suitable for all substrates |

| Microwave-Assisted | Rapid reaction rates, higher yields, cleaner reactions | Requires specialized equipment, potential for pressure buildup |

Table 2: Comparison of Advanced Synthetic Strategies

Alternative Synthetic Approaches (e.g., Petasis Reaction Derivatives).researchgate.net

The Petasis reaction, also known as the borono-Mannich reaction, is a multicomponent reaction that couples an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines. organic-chemistry.orgwikipedia.org This reaction can be adapted to synthesize derivatives of 4-(pyrrolidin-1-ylmethyl)phenol. For instance, a salicylaldehyde (B1680747) derivative could react with pyrrolidine and a suitable boronic acid to yield a substituted aminomethyl phenol. mdpi.com A key advantage of the Petasis reaction is its broad substrate scope and functional group tolerance. mdpi.com The reaction proceeds through the formation of an iminium ion, which then reacts with the boronic acid in a key carbon-carbon bond-forming step. organic-chemistry.org

Precursor Chemistry and Functional Group Interconversions Leading to the Core Structure.byjus.comatlantis-press.com

An alternative strategy for the synthesis of 4-(pyrrolidin-1-ylmethyl)phenol involves the preparation of a precursor molecule that is subsequently converted to the target compound. For example, a synthetic route starting from terephthalaldehyde (B141574) has been reported for a related compound, 4-(pyrrolidin-1-ylmethyl)benzaldehyde. atlantis-press.comatlantis-press.com This approach involves the protection of one aldehyde group, followed by reductive amination of the other with pyrrolidine, and subsequent deprotection. A similar strategy could be envisioned starting from 4-hydroxybenzaldehyde. The aldehyde would first undergo reductive amination with pyrrolidine and a reducing agent like sodium borohydride (B1222165) to form the aminomethyl group. This method allows for regioselective synthesis, avoiding the potential for ortho-substitution inherent in the Mannich reaction with phenol itself.

Functional group interconversions can also be employed. For instance, a precursor like 4-(bromomethyl)phenol (B1630418) could be synthesized and then reacted with pyrrolidine in a nucleophilic substitution reaction to yield the final product. The synthesis of various pyrrolidine-containing compounds often starts from precursors like proline or 4-hydroxyproline. nih.gov

Post-Synthetic Modification and Derivatization Strategies

Once 4-(pyrrolidin-1-ylmethyl)phenol is synthesized, it can serve as a versatile platform for further chemical modifications. The phenolic hydroxyl group and the pyrrolidine ring offer multiple sites for derivatization.

The hydroxyl group can undergo a variety of reactions. It can be alkylated to form ethers or acylated to form esters. These modifications can be used to modulate the electronic properties and steric bulk of the molecule. For example, etherification with different alkyl halides can introduce a range of substituents, while esterification with various acyl chlorides or anhydrides can introduce different ester functionalities.

The nitrogen atom of the pyrrolidine ring retains its nucleophilic character and can be further functionalized. For instance, it can be quaternized by reaction with alkyl halides to form quaternary ammonium (B1175870) salts. These salts can have different properties and applications compared to the parent tertiary amine. The pyrrolidine ring itself can also be a site for further reactions, although this is less common than reactions at the hydroxyl group or the nitrogen atom. The synthesis of pyrovalerone analogs, for example, involves modifications of a pyrrolidine-containing structure. nih.gov

| Site of Modification | Type of Reaction | Potential Reagents | Resulting Functional Group |

| Phenolic Hydroxyl | Alkylation | Alkyl halides, Sulfates | Ether |

| Phenolic Hydroxyl | Acylation | Acyl chlorides, Anhydrides | Ester |

| Pyrrolidine Nitrogen | Quaternization | Alkyl halides | Quaternary Ammonium Salt |

Table 3: Post-Synthetic Modification Strategies for 4-(Pyrrolidin-1-ylmethyl)phenol

Development of N-Substituted Analogs and Phenolic Modifications

The core structure of 4-(Pyrrolidin-1-ylmethyl)phenol offers multiple sites for chemical modification, enabling the synthesis of a diverse range of analogs. Research has primarily focused on the N-substitution of the pyrrolidine ring and modifications of the phenolic hydroxyl group to explore the structure-activity relationships of the resulting compounds.

One common approach to creating analogs involves the O-alkylation of the phenolic hydroxyl group. For instance, the demethylation of methoxy-substituted analogs using reagents like boron tribromide (BBr3) has been employed to yield the corresponding phenolic compounds. nih.gov This strategy allows for the introduction of various alkyl or aryl groups at the phenolic position, leading to a library of derivatives with potentially altered physicochemical and biological properties.

Furthermore, the pyrrolidine nitrogen can be a key site for substitution. While direct N-substitution on the pre-formed 4-(Pyrrolidin-1-ylmethyl)phenol is less commonly detailed, the synthesis of analogs often starts from modified pyrrolidine precursors. For example, the synthesis of pochonicine analogs, which are polyhydroxylated pyrrolidine derivatives, involves multi-step sequences starting from cyclic nitrones. nih.gov These complex syntheses can yield N-acetylamino and other N-substituted analogs. nih.gov

The following table summarizes some of the synthetic transformations used to generate analogs of 4-(Pyrrolidin-1-ylmethyl)phenol.

| Transformation | Reagents/Conditions | Resulting Moiety | Reference |

| Demethylation | BBr3 | Phenolic hydroxyl | nih.gov |

| Cyanation of Nitrones | TMSCN | trans-Addition of cyano group | nih.gov |

| Reduction | 20% Pd/C, H2 (300 psi) | Saturated pyrrolidine ring | mdpi.com |

| O-Alkylation | Alkyl halides, base | Ether linkage | nih.gov |

| N-Acetylation | Acetic anhydride (B1165640) or acetyl chloride | N-acetyl group | nih.gov |

Regioselective Functionalization of the Phenol and Pyrrolidine Moieties

Regioselective functionalization is crucial for selectively modifying either the phenolic ring or the pyrrolidine moiety of 4-(Pyrrolidin-1-ylmethyl)phenol, thereby allowing for the targeted synthesis of specific derivatives.

Phenolic Moiety Functionalization: The aromatic phenol ring is susceptible to electrophilic substitution. For instance, bromination of the aromatic ring can be achieved under specific conditions that avoid reaction at the more reactive alpha-position to the ketone in related precursor molecules. nih.gov The resulting bromo-substituted analogs can then serve as versatile intermediates for further modifications, such as cross-coupling reactions. The Sonogashira coupling with alkynes or Stille coupling with organostannanes can introduce a variety of substituents onto the aromatic ring. nih.gov

Pyrrolidine Moiety Functionalization: The pyrrolidine ring itself can be the target of synthetic modifications, often starting from functionalized precursors. For example, the synthesis of diversely substituted diethyl (pyrrolidin-2-yl)phosphonates has been achieved through the reduction of (3,4-dihydro-2H-pyrrol-2-yl)phosphonates. mdpi.com This approach allows for the introduction of substituents at various positions on the pyrrolidine ring, leading to a range of stereoisomers. mdpi.comresearchgate.net The stereochemistry of these new compounds is often confirmed using X-ray crystallographic analysis. mdpi.comresearchgate.net

Formation of Salts and Co-crystals for Research Enhancement

To improve the physicochemical properties of 4-(Pyrrolidin-1-ylmethyl)phenol for research purposes, such as enhancing solubility or stability, the formation of salts and co-crystals is a common strategy.

Salt Formation: As a basic compound due to the pyrrolidine nitrogen, 4-(Pyrrolidin-1-ylmethyl)phenol readily forms salts with various acids. The hydrochloride salt is a common example, which can be prepared by treating the free base with hydrochloric acid. bldpharm.com Salt formation can significantly alter the compound's solubility and handling characteristics. Generally, a salt is expected to form when the difference in the pKa values between the basic compound and the acidic coformer (ΔpKa) is greater than 1, indicating proton transfer. nih.gov

Co-crystal Formation: Co-crystals are multi-component crystals held together by non-covalent interactions, such as hydrogen bonding. nih.gov The formation of co-crystals can be a powerful tool to modify the physical properties of a compound without altering its chemical structure. nih.gov The selection of a suitable coformer is critical and can be guided by principles of crystal engineering, such as hydrogen bonding rules. nih.gov When the ΔpKa between the compound and the coformer is less than 1, the formation of a co-crystal is more likely than a salt. nih.gov Techniques like reaction crystallization and grinding can be employed to produce co-crystals. nih.gov For instance, reaction crystallization is suitable when the components have different solubilities, allowing for the precipitation of the co-crystal from a supersaturated solution. nih.gov

Optimization of Synthetic Yields and Reaction Purity for Research Applications

The efficient synthesis of 4-(Pyrrolidin-1-ylmethyl)phenol and its derivatives is paramount for research applications. Optimization of reaction conditions is key to maximizing yields and ensuring high purity. The Mannich reaction, a common method for synthesizing such compounds, involves the aminoalkylation of an acidic proton located on a phenol with formaldehyde and a secondary amine like pyrrolidine.

Optimizing this three-component reaction often involves screening different catalysts and reaction conditions. For example, the use of heterogeneous catalysts like chitosan (B1678972) has been shown to be effective in similar Petasis borono-Mannich reactions, leading to high yields in shorter reaction times. researchgate.net An advantage of such catalysts is their reusability, which can be achieved through simple filtration. researchgate.net Solvent-free conditions have also been explored to provide alkylaminophenols in moderate to good yields. researchgate.net

Advanced Purification Techniques for 4-(Pyrrolidin-1-ylmethyl)phenol and Its Derivatives

Achieving high purity of 4-(Pyrrolidin-1-ylmethyl)phenol and its derivatives is essential for accurate characterization and further research. A combination of chromatographic and crystallization techniques is often employed.

Chromatographic Methodologies (e.g., Flash, Column, HPLC)

Chromatography is a cornerstone of purification in organic synthesis. For compounds like 4-(Pyrrolidin-1-ylmethyl)phenol and its analogs, various chromatographic techniques are utilized.

Column Chromatography: This is a standard method for purifying reaction mixtures. For example, crude products of related Mannich bases can be purified on a silica (B1680970) gel column.

Flash Chromatography: A faster version of column chromatography, flash chromatography is often used for routine purification.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both analytical and preparative purposes. It can be used to assess the purity of a sample and to isolate highly pure compounds. bldpharm.com Analytical data from HPLC can confirm the identity and purity of the synthesized compounds. bldpharm.com

The choice of eluent system is critical for successful chromatographic separation and is determined based on the polarity of the target compound and impurities.

Recrystallization and Crystallization Studies

Recrystallization is a widely used technique for purifying solid compounds. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, leading to the formation of crystals of the pure compound while impurities remain in the solution. The choice of solvent is crucial for effective recrystallization.

Crystallization studies are also important for obtaining single crystals suitable for X-ray diffraction analysis. eurjchem.com This technique provides definitive structural elucidation and information about the three-dimensional arrangement of atoms in the molecule and the packing of molecules in the crystal lattice. eurjchem.com Hirshfeld surface analysis can be used to study the intermolecular interactions that govern the crystal packing. eurjchem.com

Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 Pyrrolidin 1 Ylmethyl Phenol Derivatives

Elucidation of Structural Determinants for Biological Activity

The biological activity of 4-(Pyrrolidin-1-ylmethyl)phenol derivatives is intricately linked to their three-dimensional structure and the electronic properties of their constituent parts. Modifications to the phenyl ring, the pyrrolidine (B122466) moiety, or the benzylic methylene (B1212753) bridge can profoundly influence interactions with molecular targets.

Impact of Substituent Variations on Molecular Target Interactions

The nature and position of substituents on the aromatic ring of 4-(Pyrrolidin-1-ylmethyl)phenol derivatives are critical determinants of their biological activity. These substituents can modulate the compound's electronic environment, lipophilicity, and steric profile, thereby influencing how it binds to a target protein.

The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly alter the acidity of the phenolic hydroxyl group and the basicity of the pyrrolidine nitrogen. For instance, in related inhibitor scaffolds, the substitution pattern has been shown to affect interactions with key residues in enzyme active sites. The presence of EWGs can enhance hydrogen bond donating capacity, while EDGs can increase the electron density of the aromatic ring, potentially leading to more favorable π-π stacking or cation-π interactions.

The size and position of substituents also play a vital role. Bulky groups can introduce steric hindrance, which may either prevent binding or, conversely, promote a more favorable binding conformation by excluding water molecules from the binding site. The strategic placement of substituents can also be used to explore specific sub-pockets within a receptor binding site, leading to enhanced potency and selectivity.

Table 1: Hypothetical Impact of Phenyl Ring Substituents on Receptor Affinity This table is illustrative and based on general SAR principles, as specific data for 4-(Pyrrolidin-1-ylmethyl)phenol derivatives is not extensively published.

| Position | Substituent Type | Predicted Effect on Affinity | Rationale |

| Ortho to -OH | Small, electron-withdrawing (e.g., -F, -Cl) | May increase | Can enhance H-bond donating capacity of the phenol (B47542). |

| Ortho to -OH | Bulky (e.g., -tBu) | Likely decrease | Steric hindrance with the pyrrolidinylmethyl side chain. |

| Meta to -OH | Electron-donating (e.g., -OCH3) | May increase or decrease | Can alter pKa and lipophilicity; effect is target-dependent. |

| Para to -OH | (Position of side chain) | N/A | This is the point of attachment for the key side chain. |

Stereochemical Influence on Pharmacological Profiles

Chirality is a fundamental aspect of molecular recognition in biological systems. nih.gov For derivatives of 4-(Pyrrolidin-1-ylmethyl)phenol that possess stereocenters, the absolute configuration can have a dramatic impact on their pharmacological properties. Stereoisomers, or enantiomers, of a chiral drug can exhibit different potencies, efficacies, and even different types of activity at the same receptor. nih.gov

In many cases, the biological activity resides predominantly in one enantiomer, a phenomenon known as eudismic ratio. This stereoselectivity arises from the three-dimensional arrangement of atoms, which dictates the complementarity of the ligand with its chiral binding site on a protein. For example, in studies of other chiral molecules, only isomers with a specific stereochemistry were found to have significant biological activity, suggesting that their uptake and interaction with the target were stereospecific. nih.govunimi.it

For instance, if a substituent is introduced on the pyrrolidine ring, creating a chiral center, one enantiomer may position a key interacting group for optimal binding, while the other enantiomer places it in a non-productive or even unfavorable orientation. Molecular modeling studies on related compounds have highlighted how stereochemistry is crucial for efficient interaction and covalent binding to target enzymes. nih.gov

Ligand Design and Optimization Strategies

The development of potent and selective ligands based on the 4-(Pyrrolidin-1-ylmethyl)phenol scaffold relies on systematic optimization strategies, including scaffold diversification and rational design informed by mechanistic understanding.

Scaffold Exploration and Diversification for Enhanced Potency

Scaffold hopping and diversification are powerful strategies in medicinal chemistry to explore new chemical space and improve the properties of a lead compound. For 4-(Pyrrolidin-1-ylmethyl)phenol derivatives, this can involve modifications at several key positions:

Pyrrolidine Ring Analogs: Replacing the pyrrolidine with other cyclic amines (e.g., piperidine (B6355638), morpholine) can alter the basicity, lipophilicity, and conformational flexibility of the molecule, leading to improved potency or selectivity.

Benzylic Methylene Bridge: Insertion or deletion of atoms in the linker between the phenol and the pyrrolidine can change the distance and geometric relationship between these two key pharmacophoric elements.

Phenolic Bioisosteres: The phenol group can be replaced with other acidic functional groups (e.g., hydroxamic acid, tetrazole) to modulate pKa and hydrogen bonding capabilities, potentially leading to improved pharmacokinetic properties.

Studies on related scaffolds have demonstrated that such modifications can lead to significant gains in potency. For example, the exploration of different heterocyclic cores in other compound series has led to the discovery of highly potent enzyme inhibitors.

Rational Design Based on Mechanistic Insights

A deep understanding of the molecular interactions between a ligand and its target is the cornerstone of rational drug design. When the three-dimensional structure of the target protein is known, techniques like structure-based drug design (SBDD) can be employed to guide the optimization of 4-(Pyrrolidin-1-ylmethyl)phenol derivatives.

Computational methods such as molecular docking can predict the binding mode of these derivatives and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information can then be used to design new analogs with modifications that are predicted to enhance these interactions. For instance, if a hydrophobic pocket is identified near the pyrrolidine ring, adding a lipophilic substituent to the ring could increase binding affinity.

In the absence of a target structure, ligand-based drug design methods, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, can be utilized. These approaches rely on the analysis of a series of active and inactive molecules to build a model that defines the essential structural features required for biological activity.

Comparative SAR Analysis with Related Aminomethyl Phenols and Pyrrolidine Scaffolds

The SAR of 4-(Pyrrolidin-1-ylmethyl)phenol derivatives can be further illuminated by comparing them with structurally related classes of compounds.

Aminomethyl Phenols: The nature of the amine in aminomethyl phenols is a critical determinant of activity. Comparing pyrrolidine derivatives with analogs containing other cyclic amines (e.g., piperidine, azetidine) or acyclic amines (e.g., dimethylamine, diethylamine) can reveal the importance of the ring size, conformational constraints, and basicity of the nitrogen atom for a given biological target. For instance, the rigid structure of the pyrrolidine ring may be optimal for fitting into a specific binding pocket, whereas a more flexible acyclic amine might be less potent due to an entropic penalty upon binding.

Pyrrolidine Scaffolds: The pyrrolidine ring is a common motif in many biologically active compounds. Comparing the SAR of 4-(Pyrrolidin-1-ylmethyl)phenol with other pyrrolidine-containing molecules that target different receptors or enzymes can provide insights into the privileged nature of this scaffold. For example, SAR studies on pyrrolidine-based inhibitors of other enzymes have also highlighted the importance of stereochemistry and the nature of substituents on the pyrrolidine ring for achieving high potency and selectivity. mdpi.com

Mechanistic Investigations of 4 Pyrrolidin 1 Ylmethyl Phenol at the Molecular and Cellular Level Preclinical Focus

Enzyme Modulation and Inhibition Kinetics

Organophosphorus (OP) compounds, often used as pesticides and chemical warfare agents, can cause severe toxicity by irreversibly inhibiting acetylcholinesterase (AChE), a critical enzyme for nervous system function. mdpi.com This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of muscle cells. nih.gov The standard treatment for OP poisoning involves the use of oxime reactivators to restore AChE function. mdpi.comnih.gov

Mechanistic investigations have explored the potential of phenol-containing compounds in the reactivation of OP-inhibited AChE. nih.gov It has been postulated that the phenol (B47542) group can participate in the direct nucleophilic attack of the phosphylated serine residue in the enzyme's active site. nih.gov Additionally, the Mannich base structure, which is present in 4-(Pyrrolidin-1-ylmethyl)phenol, may act as an external base to facilitate reactivation within the active site. nih.gov

While direct studies on 4-(Pyrrolidin-1-ylmethyl)phenol for AChE reactivation are not extensively detailed in the provided results, the underlying principles of Mannich base and phenol involvement suggest a potential mechanism. The process of reactivation involves the cleavage of the P-O(Ser) bond formed between the OP agent and the catalytic serine of AChE, thereby regenerating the enzyme's activity. nih.gov The effectiveness of reactivators can be influenced by their ability to counteract the "aging" process, where the inhibited enzyme undergoes a conformational change to a form that is resistant to reactivation. nih.govnih.gov

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes, including pH regulation. nih.gov Phenols are a known class of CA inhibitors. nih.gov Their mechanism of inhibition is distinct in that the phenol molecule anchors to the zinc-coordinated water molecule within the enzyme's active site through hydrogen bonds, without displacing the water molecule itself. nih.gov

Studies on a range of substituted phenols have demonstrated their inhibitory activity against bacterial α-carbonic anhydrases. For instance, against Neisseria gonorrhoeae CA (NgCAα), phenol and its derivatives have shown inhibition constants (Kᵢ) in the micromolar to submicromolar range. nih.gov Similarly, against Vibrio cholerae CA (VchCAα), phenol and certain substituted phenols are effective inhibitors. nih.gov Small structural modifications to the phenol scaffold can significantly impact the inhibitory activity. nih.gov While specific data for 4-(Pyrrolidin-1-ylmethyl)phenol is not provided, its phenol moiety suggests it could interact with and potentially inhibit carbonic anhydrases.

Table 1: Inhibition of Bacterial Carbonic Anhydrases by Selected Phenols

| Compound | NgCAα Kᵢ (µM) | VchCAα Kᵢ (µM) |

| Phenol | 0.6 | 0.7 |

| 3-Aminophenol | 1.7 | 3.5 |

| 4-Hydroxy-benzylalcohol | 1.2 | 1.2 |

| 3-Amino-4-chlorophenol | 1.7 | 1.0 |

| Paracetamol | 1.7 | 5.2 |

Source: Inhibition studies of bacterial α-carbonic anhydrases with phenols. nih.gov

Choline (B1196258) kinase (ChoK) is a key enzyme in the Kennedy pathway, responsible for the synthesis of phosphatidylcholine, a major component of cell membranes. nih.govmdpi.com The overexpression of ChoK has been observed in cancer cells, making it an attractive target for anticancer drug development. nih.gov The primary function of ChoK is to catalyze the phosphorylation of choline to phosphocholine. mdpi.com

Inhibitors of ChoK often mimic the structure of choline. nih.gov Research into new ChoK inhibitors has explored various chemical scaffolds, including those containing a pyrrolidine (B122466) group. nih.gov Structure-activity relationship (SAR) studies have indicated that a thienopyrimidine scaffold substituted with a pyrrolidine group can be effective. nih.gov While a direct study on 4-(Pyrrolidin-1-ylmethyl)phenol as a ChoK inhibitor is not available in the search results, the presence of the pyrrolidine moiety is a feature found in some potent ChoK inhibitors. For instance, the inhibitor PL48 has an IC₅₀ value of 0.658 ± 0.067 μM for human recombinant ChoKα1. mdpi.com Some ChoK inhibitors have also been found to inhibit choline transport into cells. mdpi.com

Receptor Binding and Ligand-Target Interactions

The kappa opioid receptor (KOR) is a G protein-coupled receptor that, when activated, generally suppresses neuronal activity. nih.gov KOR antagonism has been investigated as a therapeutic approach for various conditions, including stress-related disorders and addiction. nih.gov

Analogues of the potent KOR agonist GR-89,696, which feature a pyrrolidin-1-ylmethyl group, have been synthesized and evaluated for their KOR affinity and selectivity. nih.gov These studies help to understand the structural requirements for binding to the KOR. For example, methylation of the side chain of GR-89,696 analogues can significantly affect their binding affinity. nih.gov In one study, the (S,S)-configured methyl carbamate (B1207046) analogue displayed a very high KOR affinity with a Kᵢ value of 0.31 nM. nih.gov The stereochemistry of the molecule plays a crucial role in its interaction with the receptor. nih.gov While this research focuses on agonists, it provides insight into the pharmacophore and the importance of the pyrrolidin-1-ylmethyl moiety for KOR interaction, which is relevant for understanding potential antagonism by structurally related compounds like 4-(Pyrrolidin-1-ylmethyl)phenol.

Table 2: Kappa Opioid Receptor Affinity of GR-89,696 Analogues

| Compound | Kᵢ (nM) for κ-receptor |

| (S,S)-14 (methyl carbamate) | 0.31 |

| (S,S)-13 (propionamide) | 0.67 |

Source: Methylated analogues of methyl (R)-4-(3,4-dichlorophenylacetyl)- 3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate (GR-89,696) as highly potent kappa-receptor agonists. nih.gov

Adenosine (B11128) receptors, including the A2A subtype, are G protein-coupled receptors involved in various physiological processes. nih.gov A2A receptor antagonists are considered potential neuroprotective agents. nih.gov The mechanism of their neuroprotective effects is thought to involve the modulation of glutamate (B1630785) outflow. nih.gov

The A2A receptor is highly expressed in the immune system and at lower levels in many other organs. nih.gov Dual antagonists of A2A and A1 adenosine receptors are being explored for conditions like Parkinson's disease. mdpi.com The binding sites for adenosine in A2A and A2B receptors are nearly identical, yet they exhibit different affinities for adenosine, suggesting that the binding site is amenable to allosteric modulation. nih.gov Although direct binding data for 4-(Pyrrolidin-1-ylmethyl)phenol at the A2A receptor is not provided, the exploration of various scaffolds for A2A antagonism highlights the ongoing search for new chemical entities that can modulate this receptor. For example, a novel dual A2A/A1 receptor antagonist, 11o, demonstrated high binding affinity and functional antagonism at both receptors. mdpi.com

Neurotransmitter Receptor Affinity Profiling

Comprehensive neurotransmitter receptor affinity profiling data for 4-(Pyrrolidin-1-ylmethyl)phenol is not available in the current body of scientific literature. Studies on structurally related compounds, such as pyrovalerone analogs, have explored their effects on monoamine transporters, but these findings are not directly applicable to 4-(Pyrrolidin-1-ylmethyl)phenol. nih.govnih.gov

Molecular Interaction Studies with Protein-Protein Interfaces (e.g., AF9/ENL and AF4/DOT1L)

The 4-pyrrolidin-1-ylphenyl moiety, a key structural component of 4-(Pyrrolidin-1-ylmethyl)phenol, has been identified as a critical feature in a series of small-molecule inhibitors targeting significant protein-protein interactions (PPIs) in oncology. Specifically, this moiety is essential for the activity of benzothiophene (B83047) and indole (B1671886) carboxamide derivatives designed to disrupt the interaction between the ANK-homology domain (AHD) of AF9/ENL and proteins like DOT1L or AF4. nih.govtmc.edu These PPIs are crucial for the function of oncogenic MLL fusion proteins, which drive the development of MLL-rearranged (MLL-r) leukemias. researchgate.net

In structure-activity relationship (SAR) studies, the presence of a 4-pyrrolidin-1-ylphenyl or a similar 4-piperidin-1-ylphenyl group on the core scaffold was found to be favorable for inhibiting the AF9-DOT1L interaction. nih.govtmc.edu For instance, a benzothiophene derivative incorporating a 4-pyrrolidin-1-ylphenyl group (Compound 25) demonstrated inhibitory activity against the AF9-DOT1L interaction with an IC₅₀ value of 5.3 µM. nih.govtmc.edu While this compound is more complex than 4-(Pyrrolidin-1-ylmethyl)phenol itself, this research highlights the importance of the 4-pyrrolidin-1-ylphenyl fragment in mediating this specific molecular antagonism. The substitution of the pyrrolidine ring with other groups, such as morpholine (B109124) or diethylamino, led to a significant reduction in inhibitory activity. nih.gov

| Compound Derivative | Core Structure | Key Substituent | Target Interaction | IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| Compound 25 | Benzothiophene | 4-pyrrolidin-1-ylphenyl | AF9-DOT1L | 5.3 | nih.gov |

| Compound 1 | Indole-carboxamide | 4-piperidin-1-ylphenyl | AF9-DOT1L | 3.3 | nih.gov |

| Compound 24 | Benzothiophene | 4-piperidin-1-ylphenyl | AF9-DOT1L | 1.6 | nih.gov |

Cellular Pathway Modulation and Biological Effects in In Vitro Models

Antiviral Activity in Preclinical Cellular Assays (e.g., SARS-CoV-2)

There is currently no specific preclinical data available that evaluates the antiviral activity of 4-(Pyrrolidin-1-ylmethyl)phenol against SARS-CoV-2 or other viruses in cellular assays. While the broader class of phenolic compounds has been investigated for antiviral properties, and some benzothiophene derivatives have shown activity against coronaviruses, these findings have not been specifically linked to molecules where the 4-(Pyrrolidin-1-ylmethyl)phenol structure is the active component. researchgate.netmdpi.com

Antiproliferative Mechanisms in Cancer Cell Lines

The disruption of the AF9/ENL-DOT1L/AF4 PPIs by inhibitors containing the 4-pyrrolidin-1-ylphenyl moiety translates to significant antiproliferative effects in specific cancer cell lines. researchgate.net In MLL-rearranged leukemias, these PPIs are essential for recruiting the super elongation complex (SEC) and the histone methyltransferase DOT1L to MLL target gene loci. This leads to aberrant gene expression of oncogenes like HoxA9, Meis1, and Myc, which drives leukemogenesis. researchgate.netnih.gov

Inhibitors featuring the 4-pyrrolidin-1-ylphenyl group have been shown to suppress the expression of these critical MLL target genes. researchgate.net This targeted molecular action leads to the selective inhibition of proliferation in MLL-r leukemia cells, such as MOLM-13 and MV4-11, with EC₅₀ values in the low micromolar range. researchgate.net The observed cellular effects include the induction of apoptosis and cellular differentiation, underscoring the therapeutic potential of targeting these pathways. nih.gov

| Cancer Cell Line | Cancer Type | Compound Class | Key Structural Feature | EC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| MOLM-13 | Acute Myeloid Leukemia (MLL-r) | Benzothiophene-carboxamide | 4-pyrrolidin-1-ylphenyl | ~4.7 | researchgate.net |

| MV4-11 | Acute Myeloid Leukemia (MLL-r) | Benzothiophene-carboxamide | 4-pyrrolidin-1-ylphenyl | ~5.0 | researchgate.net |

Advanced Spectroscopic and Analytical Characterization of 4 Pyrrolidin 1 Ylmethyl Phenol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) techniques, a complete picture of the atomic framework and conformational details of 4-(Pyrrolidin-1-ylmethyl)phenol can be established.

The ¹H and ¹³C NMR spectra provide fundamental information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(Pyrrolidin-1-ylmethyl)phenol is expected to show distinct signals corresponding to the protons on the phenolic ring, the methylene (B1212753) bridge, and the pyrrolidine (B122466) ring.

Phenolic Protons: The aromatic protons on the phenol (B47542) ring, being in a para-substituted pattern, will appear as two distinct doublets, characteristic of an AA'BB' system. The protons ortho to the hydroxyl group are expected to resonate at a different chemical shift than those ortho to the aminomethyl substituent.

Methylene Protons: A key feature is the singlet corresponding to the two benzylic protons of the -CH₂- group connecting the phenol and pyrrolidine rings.

Pyrrolidine Protons: The protons of the pyrrolidine ring will typically appear as multiplets in the aliphatic region of the spectrum. The protons on the carbons adjacent to the nitrogen atom (α-protons) will be shifted downfield compared to the protons on the other carbons (β-protons).

Phenolic OH: A broad singlet for the hydroxyl proton (-OH) is also expected, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature. In the spectrum of a related compound, 4-(1H-pyrrol-1-yl)phenol, this signal appears around 5.0 ppm. researchgate.net

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing a unique signal for each chemically non-equivalent carbon atom.

Aromatic Carbons: The spectrum will display signals for the six carbons of the benzene (B151609) ring. The carbon atom bearing the hydroxyl group (C-OH) will be significantly downfield, as will the carbon attached to the aminomethyl group.

Methylene Carbon: A signal for the benzylic methylene carbon (-CH₂-) will be present.

Pyrrolidine Carbons: Two distinct signals are expected for the pyrrolidine ring carbons: one for the two equivalent carbons adjacent to the nitrogen (α-carbons) and another for the two equivalent β-carbons.

The following table outlines the predicted chemical shifts for 4-(Pyrrolidin-1-ylmethyl)phenol based on data from analogous structures.

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Phenolic -OH | 5.0 - 9.0 (broad s) | - |

| Aromatic C-H (ortho to OH) | 6.7 - 6.9 (d) | 115 - 117 |

| Aromatic C-H (ortho to CH₂) | 7.0 - 7.2 (d) | 129 - 131 |

| Benzylic -CH₂- | ~3.6 (s) | 55 - 60 |

| Pyrrolidine α-CH₂ | ~2.5 (m) | 53 - 55 |

| Pyrrolidine β-CH₂ | ~1.8 (m) | 23 - 25 |

| Aromatic C-OH | - | 154 - 156 |

| Aromatic C-CH₂ | - | 128 - 130 |

| Note: These are estimated values based on typical shifts for phenolic and pyrrolidine moieties. s=singlet, d=doublet, m=multiplet. |

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, 2D NMR experiments are utilized.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are spin-spin coupled, typically those on adjacent carbons. For 4-(Pyrrolidin-1-ylmethyl)phenol, COSY would show correlations between the adjacent aromatic protons on the phenol ring and between the α- and β-protons within the pyrrolidine ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). HSQC is invaluable for assigning carbon signals based on their known proton assignments. For instance, the benzylic proton singlet would correlate with the benzylic carbon signal, and the pyrrolidine proton multiplets would correlate with their respective α- and β-carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). HMBC is crucial for piecing together the molecular structure. Key correlations for 4-(Pyrrolidin-1-ylmethyl)phenol would include the benzylic protons showing correlation to the aromatic carbons (C-CH₂ and its ortho carbons) and to the α-carbons of the pyrrolidine ring, thus confirming the link between the two ring systems.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For 4-(Pyrrolidin-1-ylmethyl)phenol, the key expected vibrational modes are:

O-H Stretch: A prominent, broad absorption band in the FT-IR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the phenolic hydroxyl group, with the broadening resulting from hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methylene and pyrrolidine groups) appear just below 3000 cm⁻¹.

C=C Aromatic Stretch: Aromatic ring stretching vibrations are expected to produce several sharp bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration of the tertiary amine C-N bond in the pyrrolidine ring usually appears in the 1000-1250 cm⁻¹ range.

C-O Stretch: The phenolic C-O stretching vibration is expected to produce a strong band around 1200-1260 cm⁻¹.

Out-of-Plane Bending: A strong band in the 800-850 cm⁻¹ region would be indicative of the 1,4-disubstitution (para) pattern on the benzene ring.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H | Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium-Strong |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium-Strong |

| Phenolic C-O | Stretch | 1200 - 1260 | Strong |

| Tertiary Amine C-N | Stretch | 1000 - 1250 | Medium |

| Aromatic C-H | Out-of-Plane Bend | 800 - 850 | Strong |

| Note: These are typical frequency ranges for the specified functional groups. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenolic compounds generally exhibit two primary absorption bands in the UV region resulting from π→π* transitions within the benzene ring. researchgate.net For 4-(Pyrrolidin-1-ylmethyl)phenol, the spectrum is expected to show:

An intense band at a shorter wavelength (around 210-230 nm).

A less intense band at a longer wavelength (around 270-285 nm), which is characteristic of the phenol chromophore. researchgate.net The position and intensity of these bands can be influenced by the solvent and the pH, as deprotonation of the phenolic hydroxyl group to a phenoxide ion causes a bathochromic (red) shift to a longer wavelength.

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula.

For 4-(Pyrrolidin-1-ylmethyl)phenol (C₁₁H₁₅NO), the expected monoisotopic mass is approximately 177.1154 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 177. The fragmentation pattern is predicted to be dominated by cleavages at the weakest bonds. A primary fragmentation pathway for Mannich bases involves cleavage of the C-C bond between the aromatic ring and the benzylic carbon (benzylic cleavage).

Benzylic Cleavage: The most prominent fragment is often the one resulting from the loss of the pyrrolidine group, leading to the formation of a stable benzyl (B1604629) cation or radical. However, cleavage alpha to the nitrogen atom is very favorable.

Alpha-Cleavage: Cleavage of the bond between the benzylic carbon and the pyrrolidine nitrogen is highly likely. The major fragment observed is often the pyrrolidinylmethyl cation at m/z 84, resulting from the cleavage of the benzyl-nitrogen bond and charge retention on the nitrogen-containing fragment. The mass spectrum of N-methylpyrrolidine shows a dominant base peak at m/z 42, but for the larger substituent in our target molecule, the iminium ion [CH₂=N(CH₂)₄]⁺ at m/z 84 is expected to be a major peak. nist.gov

| Predicted m/z | Proposed Fragment Ion | Formula |

| 177 | Molecular Ion [M]⁺ | [C₁₁H₁₅NO]⁺ |

| 176 | [M-H]⁺ | [C₁₁H₁₄NO]⁺ |

| 107 | [M - C₄H₈N]⁺ (hydroxybenzyl cation) | [C₇H₇O]⁺ |

| 84 | [M - C₇H₇O]⁺ (pyrrolidinylmethyl cation) | [C₅H₁₀N]⁺ |

| Note: m/z values are based on the most common isotopes. |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is exceptionally useful for analyzing complex mixtures and assessing the purity of compounds. nih.gov For phenolic Mannich bases, LC-MS can be used to separate the main product from starting materials, by-products, and other impurities. nih.gov The mass spectrometer provides molecular weight information for each separated component, allowing for confident identification. semanticscholar.org LC-MS is a standard method for the validation and quantification of phenolic compounds in various matrices. nih.govresearchgate.net By developing a suitable chromatographic method, the purity of a 4-(Pyrrolidin-1-ylmethyl)phenol sample can be accurately determined by integrating the peak area of the target compound and comparing it to the total ion chromatogram (TIC).

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Intermolecular hydrogen bonding plays a crucial role in the stability of the crystal lattice of these phenolic compounds. In the case of the analog, molecules are linked in a head-to-tail fashion by O-H···O hydrogen bonds between the phenolic hydroxyl group and the oxygen atom of the hydroxymethylene group on an adjacent molecule, forming chains. researchgate.net These chains are further organized into two-dimensional networks through additional hydrogen bonding involving the hydroxy O-H as a donor and the piperidine (B6355638) nitrogen atom as an acceptor. researchgate.net It is highly probable that 4-(pyrrolidin-1-ylmethyl)phenol would exhibit similar hydrogen bonding patterns, with the phenolic hydroxyl group acting as a hydrogen bond donor and the pyrrolidine nitrogen atom acting as an acceptor.

Table 1: Crystallographic Data for the Analog 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol researchgate.net

| Parameter | Value |

| Molecular Formula | C₁₃H₁₉NO₂ |

| Molecular Weight | 221.29 |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 13.1663 (4) |

| b (Å) | 5.8653 (2) |

| c (Å) | 15.6596 (5) |

| β (°) | 104.283 (1) |

| Volume (ų) | 1172.53 (7) |

| Z | 4 |

Table 2: Selected Bond Lengths and Angles for the Analog 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol researchgate.net

| Bond/Angle | Length (Å) / Angle (°) |

| O1—H1 | 0.95 (4) |

| O2—H2 | 0.82 (3) |

| N1—C7 | 1.468 (2) |

| N1—C4 | 1.469 (2) |

| C1—O1 | 1.371 (2) |

| C10—O2 | 1.424 (2) |

| C7—N1—C4 | 112.12 (14) |

| C1—C2—C7 | 120.94 (16) |

| O1—C1—C6 | 121.60 (16) |

| O2—C10—C8 | 113.10 (15) |

Chromatographic Methods for Quantitative Analysis and Purity Assessment

Chromatographic techniques are indispensable for the quantitative analysis and purity assessment of pharmaceutical compounds and research chemicals, including 4-(pyrrolidin-1-ylmethyl)phenol. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase, allowing for the identification and quantification of the main compound and any impurities. nih.gov

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile compounds like 4-(pyrrolidin-1-ylmethyl)phenol. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the phenol chromophore exhibits strong absorbance. nsc.ru The retention time of the compound under specific chromatographic conditions serves as a qualitative identifier, while the peak area is proportional to its concentration, enabling quantitative analysis.

For purity assessment, a well-developed HPLC method can separate 4-(pyrrolidin-1-ylmethyl)phenol from starting materials, by-products, and degradation products. The relative percentage of each peak in the chromatogram provides a measure of the purity of the sample. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for the qualitative and quantitative analysis of such compounds. lupinepublishers.com HPTLC offers the advantage of high sample throughput as multiple samples can be analyzed simultaneously on a single plate. For 4-(pyrrolidin-1-ylmethyl)phenol, a suitable HPTLC method would involve spotting the sample on a silica (B1680970) gel plate and developing it with an appropriate solvent system. The choice of the mobile phase, for instance, a mixture of toluene (B28343) and acetone, is crucial for achieving good separation. lupinepublishers.com After development, the spots can be visualized under UV light and their Rf values determined for identification. Densitometric scanning of the plate allows for the quantification of the separated compounds.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), can also be employed for the analysis of 4-(pyrrolidin-1-ylmethyl)phenol, particularly if the compound is sufficiently volatile or can be derivatized to increase its volatility. GC-MS provides both quantitative data and structural information about the analyte and any impurities present. nih.gov

The choice of chromatographic method depends on the specific requirements of the analysis, such as the desired level of accuracy, the number of samples, and the nature of the potential impurities. Method validation is a critical step to ensure that the chosen analytical procedure is accurate, precise, reproducible, and robust for its intended purpose.

Table 3: Commonly Used Chromatographic Methods for Phenolic Compounds

| Chromatographic Technique | Stationary Phase | Typical Mobile Phase/Carrier Gas | Detector | Application |

| High-Performance Liquid Chromatography (HPLC) | C18, C8 | Acetonitrile/Water, Methanol/Buffer | UV, Diode Array Detector (DAD) | Quantitative analysis, Purity assessment |

| High-Performance Thin-Layer Chromatography (HPTLC) | Silica Gel | Toluene/Acetone, Cyclohexane/Toluene | UV, Densitometer | Qualitative screening, Semi-quantitative analysis |

| Gas Chromatography (GC) | Polysiloxane-based (e.g., 5% Phenyl) | Helium, Nitrogen | Flame Ionization Detector (FID), Mass Spectrometer (MS) | Analysis of volatile impurities, Quantitative analysis after derivatization |

Computational and Theoretical Chemistry Studies on 4 Pyrrolidin 1 Ylmethyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of 4-(Pyrrolidin-1-ylmethyl)phenol based on the principles of quantum mechanics.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For 4-(Pyrrolidin-1-ylmethyl)phenol, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine its optimized molecular geometry and electronic structure. These studies reveal the distribution of electron density and the nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For 4-(Pyrrolidin-1-ylmethyl)phenol, the HOMO is typically localized on the electron-rich phenol (B47542) ring, while the LUMO is distributed across the entire molecule. This distribution helps in identifying the most probable sites for electrophilic and nucleophilic attacks.

Global reactivity descriptors derived from these orbital energies, such as electronegativity (χ), chemical hardness (η), and global softness (S), provide quantitative measures of the molecule's reactivity. These parameters are essential for predicting how the molecule will behave in chemical reactions.

Conformational Analysis and Potential Energy Surfaces

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. 4-(Pyrrolidin-1-ylmethyl)phenol has several rotatable bonds, leading to various possible conformations. Conformational analysis studies are performed to identify the most stable conformer, which corresponds to the global minimum on the potential energy surface (PES).

By systematically rotating the dihedral angles—specifically around the C-C bond connecting the phenol ring to the methylene (B1212753) bridge and the C-N bond of the pyrrolidine (B122466) ring—a PES scan can be constructed. This scan maps the energy of the molecule as a function of its geometry. The results of these analyses identify the low-energy, stable conformations that are most likely to exist and interact with biological targets. The global minimum energy conformation represents the most probable structure of the isolated molecule.

Thermodynamic and Spectroscopic Property Predictions

Quantum chemical calculations can predict various thermodynamic properties of 4-(Pyrrolidin-1-ylmethyl)phenol. Based on the vibrational frequencies calculated at the optimized geometry, properties such as zero-point vibrational energy (ZPVE), enthalpy, entropy, and heat capacity can be determined. These theoretical values provide a foundation for understanding the molecule's stability and behavior under different thermal conditions.

Furthermore, theoretical vibrational spectra (Infrared and Raman) can be simulated. By comparing these predicted spectra with experimental data, the accuracy of the computational model and the vibrational assignments for specific functional groups can be confirmed. Similarly, theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These predictions are valuable for interpreting experimental NMR spectra and confirming the molecular structure.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) like 4-(Pyrrolidin-1-ylmethyl)phenol interacts with a large biological molecule, such as a protein or enzyme.

Ligand-Protein Binding Mode Predictions and Interaction Energies

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For 4-(Pyrrolidin-1-ylmethyl)phenol, docking studies can be used to place the molecule into the active site of a target protein. The results are typically ranked based on a scoring function, which estimates the binding affinity or strength of the interaction. The pose with the lowest energy score is considered the most favorable binding mode.

These studies can reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. For instance, the hydroxyl group of the phenol ring is a potential hydrogen bond donor and acceptor, while the pyrrolidine ring can engage in hydrophobic interactions. The binding energy, a key output of docking simulations, provides a quantitative estimate of the stability of the ligand-protein complex.

Computational Insights into Enzyme Active Site Interactions

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements and interactions of the ligand and protein over time, providing a more realistic representation of the binding process in a biological environment.

By running MD simulations on the complex formed by 4-(Pyrrolidin-1-ylmethyl)phenol and a target enzyme, researchers can assess the stability of the predicted binding pose from docking studies. These simulations can reveal how the ligand and protein adjust their conformations upon binding and can highlight the key amino acid residues in the enzyme's active site that are crucial for maintaining the interaction. Analysis of the simulation trajectory can provide detailed information on the persistence of hydrogen bonds and other interactions, offering deeper insights into the mechanism of binding and potential enzyme inhibition.

Cheminformatics and Molecular Descriptor Analysis for SAR Correlation

Cheminformatics plays a crucial role in modern drug discovery and materials science by establishing relationships between a molecule's structure and its activity, a concept known as Structure-Activity Relationship (SAR). This is achieved through the calculation and analysis of various molecular descriptors. For 4-(Pyrrolidin-1-ylmethyl)phenol and its analogs, these descriptors can provide a quantitative basis to predict their biological activities or physical properties.

Quantitative Structure-Activity Relationship (QSAR) models are developed for series of compounds to correlate their chemical structures with biological activities. For instance, QSAR studies on phenol derivatives have utilized physicochemical descriptors and structural features to model their toxicity. eurjchem.com Similarly, research on pyrrolidin-2-one derivatives has successfully employed QSAR to explain their antiarrhythmic activities, highlighting the importance of specific descriptors in determining biological function. nih.govrsc.org In a study on a series of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, QSAR analysis revealed that polarization, dipole moment, lipophilicity, and energy parameters significantly influence their antioxidant activity. pensoft.net

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as dipole moment and polarizability, which are crucial for understanding intermolecular interactions.

Lipophilicity Descriptors: Often represented by LogP, these describe the molecule's partitioning between an oily and an aqueous phase, which is important for its pharmacokinetic behavior.

By correlating these descriptors with the observed biological activity of a series of related compounds, a predictive SAR model can be constructed. This model can then be used to guide the design of new analogs with improved activity. For example, a 3D-QSAR study on novel N-phenyl pyrrolidin-2-ones as protoporphyrinogen (B1215707) oxidase inhibitors established a predictive model that explained the substituent effects on their inhibitory activity. nih.gov

Investigation of Non-Linear Optical (NLO) Properties and Molecular Electrostatic Potentials

The study of non-linear optical (NLO) properties of organic molecules is a burgeoning field with applications in optoelectronics and photonics. researchgate.net Molecules with large NLO responses are of interest for their potential use in technologies like optical switching and frequency conversion. youtube.com The NLO properties of a molecule are related to its polarizability and hyperpolarizability, which can be calculated using quantum chemical methods like Density Functional Theory (DFT). consensus.appresearchgate.net

A theoretical investigation of a structurally similar compound, 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, provides valuable insights into the potential NLO properties of 4-(Pyrrolidin-1-ylmethyl)phenol. nsc.ruresearchgate.netresearchgate.net The study, conducted using DFT at the B3LYP and B3PW91 levels with a 6-311++G(d,p) basis set, calculated various electronic and structural properties, including NLO parameters. nsc.ru While the exact values for 4-(Pyrrolidin-1-ylmethyl)phenol may differ, the general findings for its analog are indicative.

Table 1: Calculated NLO Properties for a Structural Analog of 4-(Pyrrolidin-1-ylmethyl)phenol

| Property | Value |

| Dipole Moment (µ) | Data not available in search results |

| Polarizability (α) | Data not available in search results |

| First Hyperpolarizability (β) | Data not available in search results |

Molecular Electrostatic Potential (MEP) is a powerful tool for understanding the reactive behavior of a molecule. nih.govnih.gov The MEP map illustrates the charge distribution on the molecular surface, with different colors representing regions of varying electrostatic potential. nih.gov Typically, red areas indicate negative potential and are susceptible to electrophilic attack, while blue areas represent positive potential and are prone to nucleophilic attack.

For a molecule like 4-(Pyrrolidin-1-ylmethyl)phenol, the MEP map would be expected to show a region of negative electrostatic potential around the oxygen atom of the hydroxyl group, making it a likely site for electrophilic interaction and hydrogen bond donation. The nitrogen atom of the pyrrolidine ring would also exhibit a region of negative potential, indicating its nucleophilic character. The hydrogen atoms of the phenolic hydroxyl group and the aromatic ring would likely be in regions of positive potential. Understanding the MEP is crucial for predicting how the molecule will interact with other molecules and its environment. nih.gov

Advanced Theoretical Studies on Non-Covalent Interactions

Non-covalent interactions are fundamental in determining the three-dimensional structure of molecules in the solid state and play a crucial role in molecular recognition and self-assembly. rsc.orgrsc.org These interactions, which include hydrogen bonds, van der Waals forces, and π-stacking, can be studied in detail using computational methods, particularly through the analysis of crystal structures and techniques like Hirshfeld surface analysis. eurjchem.comdntb.gov.ua

While a crystal structure for 4-(Pyrrolidin-1-ylmethyl)phenol was not found in the provided search results, studies on analogous compounds provide a clear indication of the types of non-covalent interactions that would be expected to govern its crystal packing. For example, the crystal structure of a related Schiff base, (E)-4-[({4-[(pyridin-2-ylmethylidene)amino]phenyl}amino)methyl]phenol, reveals the presence of O-H···N and N-H···O hydrogen bonds, as well as C-H···π and offset π-π interactions, which together form a three-dimensional supramolecular structure.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govconsensus.app It maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of different types of non-covalent contacts. The analysis of a series of S-benzyl esters of pyrrolidine dithiocarbamate (B8719985) demonstrated how different substituents can influence the molecular packing through a variety of interactions, including C–H⋯π and π–π stacking. For 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, Hirshfeld surface analysis was used to study the intermolecular interactions responsible for its crystal packing. eurjchem.com

In the hypothetical crystal structure of 4-(Pyrrolidin-1-ylmethyl)phenol, the following non-covalent interactions would likely be significant:

O-H···N Hydrogen Bonds: A strong hydrogen bond is expected between the hydroxyl group of the phenol and the nitrogen atom of the pyrrolidine ring of a neighboring molecule.

C-H···π Interactions: The hydrogen atoms of the pyrrolidine ring and the methylene bridge could interact with the π-system of the phenol ring of an adjacent molecule.

π-π Stacking: The aromatic phenol rings could stack on top of each other, contributing to the stability of the crystal lattice.

Applications and Emerging Research Areas for 4 Pyrrolidin 1 Ylmethyl Phenol

Role as a Synthetic Intermediate in Medicinal Chemistry Research

In the realm of medicinal chemistry, 4-(pyrrolidin-1-ylmethyl)phenol serves as a pivotal intermediate for the creation of novel therapeutic agents. Its distinct chemical functionalities allow for its use as both a foundational building block for intricate heterocyclic systems and as a scaffold for the development of lead compounds in drug discovery.

Building Block for Complex Heterocyclic Systems

The 4-(pyrrolidin-1-ylmethyl)phenol molecule is an excellent starting material for the synthesis of a variety of complex heterocyclic compounds. The phenolic hydroxyl group and the secondary amine of the pyrrolidine (B122466) ring offer reactive sites for the construction of larger, more elaborate molecular architectures.

For instance, the phenolic moiety can undergo reactions such as etherification or esterification, while the pyrrolidine nitrogen can participate in N-alkylation or acylation reactions. These reactions allow for the attachment of other molecular fragments, leading to the formation of diverse heterocyclic systems. While specific examples starting directly from 4-(pyrrolidin-1-ylmethyl)phenol are not extensively documented in publicly available literature, its structural motifs are present in various biologically active heterocycles.

General synthetic strategies for important heterocyclic rings that could potentially be synthesized using 4-(pyrrolidin-1-ylmethyl)phenol as a precursor include:

Pyrazoles: These five-membered heterocyclic compounds are known for their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. nih.govnih.govchim.itresearchgate.netmdpi.com The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govresearchgate.net The 4-(pyrrolidin-1-ylmethyl)phenol moiety could be incorporated into a 1,3-dicarbonyl precursor, which could then be reacted with hydrazine to form a pyrazole (B372694) derivative.

Oxadiazoles: These are another class of five-membered heterocycles containing two nitrogen atoms and one oxygen atom, which exhibit a broad spectrum of pharmacological activities. mdpi.comnih.govmedjchem.comjchemrev.comjchemrev.com A common method for synthesizing 1,3,4-oxadiazoles involves the cyclization of N,N'-diacylhydrazines or the oxidation of N-acylhydrazones. mdpi.com The 4-(pyrrolidin-1-ylmethyl)phenol core could be part of an acyl hydrazide that is then cyclized to form the oxadiazole ring.

The versatility of 4-(pyrrolidin-1-ylmethyl)phenol as a building block allows for the generation of a library of complex heterocyclic compounds for biological screening.

Scaffold for Lead Compound Development

A scaffold in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a range of derivatives. The 4-(pyrrolidin-1-ylmethyl)phenol structure serves as a valuable scaffold for the development of new lead compounds in drug discovery programs. nih.gov

The pyrrolidine ring, in particular, is a privileged scaffold in medicinal chemistry due to its ability to introduce three-dimensionality and chirality into a molecule, which can lead to improved binding affinity and selectivity for biological targets. nih.gov The phenolic group provides a site for modification to modulate physicochemical properties such as solubility and lipophilicity, which are crucial for drug absorption, distribution, metabolism, and excretion (ADME).

Structure-Activity Relationship (SAR) Studies:

SAR studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. By systematically modifying the 4-(pyrrolidin-1-ylmethyl)phenol scaffold and evaluating the biological activity of the resulting derivatives, medicinal chemists can identify key structural features required for therapeutic efficacy. uc.ptnih.govmdpi.com

For example, in the context of anticancer drug development, derivatives of pyrrolidine have shown significant potential. nih.gov While specific SAR studies on 4-(pyrrolidin-1-ylmethyl)phenol derivatives for cancer are not widely reported, the general principles of modifying phenolic and pyrrolidine moieties are applicable. Alterations to the substitution pattern on the phenyl ring or the pyrrolidine ring can significantly impact the anticancer activity of the resulting compounds. nih.gov

A notable example of a pyrrolidine-containing scaffold in drug development is the pyrrolopyrimidine core used in the development of inhibitors for Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a target for certain types of lymphoma. nih.gov This highlights the potential of incorporating the pyrrolidine motif, as found in 4-(pyrrolidin-1-ylmethyl)phenol, into kinase inhibitor discovery programs.

Contributions to Materials Science and Engineering

Beyond its applications in medicine, 4-(pyrrolidin-1-ylmethyl)phenol is also a valuable component in the field of materials science and engineering. Its unique chemical structure allows for its incorporation into polymers and its exploration in the development of new organic electronic and optical materials.

Incorporation into Polymeric Materials

The phenolic hydroxyl group of 4-(pyrrolidin-1-ylmethyl)phenol makes it a suitable monomer for the synthesis of various polymeric materials, particularly polyesters and polycarbonates. mdpi.comcapes.gov.br

Polycarbonates: Polycarbonates are a class of thermoplastics known for their strength, toughness, and transparency. They are typically synthesized through the polycondensation of a diol with a carbonate source, such as phosgene (B1210022) or a diphenyl carbonate. 4-(Pyrrolidin-1-ylmethyl)phenol, with its phenolic hydroxyl group, can act as a diol monomer in such polymerization reactions.

The incorporation of the pyrrolidin-1-ylmethyl group into the polycarbonate backbone can impart unique properties to the resulting polymer. For example, the tertiary amine of the pyrrolidine ring can introduce a site for post-polymerization modification or can influence the polymer's solubility and thermal properties.

A plausible synthetic route for a polycarbonate incorporating 4-(pyrrolidin-1-ylmethyl)phenol would involve the melt transesterification of a diphenyl carbonate with 4-(pyrrolidin-1-ylmethyl)phenol and another diol, such as bisphenol A, to create a copolymer. The properties of the resulting polycarbonate, such as its glass transition temperature and thermal stability, would be dependent on the ratio of the comonomers. capes.gov.br

Exploration in Organic Electronic and Optical Materials

The field of organic electronics and optics is rapidly expanding, with a focus on developing new materials for applications such as organic light-emitting diodes (OLEDs), organic solar cells, and electro-optic modulators. rsc.orgjos.ac.cnwashington.edursc.org 4-(Pyrrolidin-1-ylmethyl)phenol possesses structural features that make it an interesting candidate for exploration in this area.

The pyrrolidin-1-ylmethyl group can act as an electron-donating group, which, when coupled with an electron-accepting group through a π-conjugated system, can lead to molecules with significant nonlinear optical (NLO) properties. These NLO chromophores are the key components of electro-optic polymers, which can change their refractive index in response to an applied electric field.

While specific research on the use of 4-(pyrrolidin-1-ylmethyl)phenol itself in electro-optic polymers is limited, the principle of using donor-acceptor chromophores is well-established. rsc.orgwashington.edu The 4-(pyrrolidin-1-ylmethyl)phenol moiety could serve as the donor part of such a chromophore. For example, it could be chemically modified to include a π-conjugated bridge and an electron-accepting group, and then incorporated as a side chain into a polymer backbone. The resulting electro-optic polymer could potentially be used in the fabrication of high-speed optical modulators for telecommunications.

Catalytic Applications and Catalyst Development

The nitrogen atom in the pyrrolidine ring of 4-(pyrrolidin-1-ylmethyl)phenol can act as a ligand to coordinate with metal ions, making it a potential component in the development of new catalysts.

Metal complexes play a crucial role in many catalytic processes, both in industrial settings and in academic research. researchgate.netcore.ac.uk The ability to design and synthesize ligands that can fine-tune the catalytic activity of a metal center is of great importance.

While there are no specific reports on the use of 4-(pyrrolidin-1-ylmethyl)phenol as a ligand in catalysis, its structure suggests potential applications. For instance, it could be used to synthesize iminophosphine ligands by reacting the phenolic hydroxyl group with a suitable phosphorus-containing compound. These types of ligands have been shown to be effective in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful tool for the formation of carbon-carbon bonds. core.ac.uk

The development of new catalysts based on readily available starting materials like 4-(pyrrolidin-1-ylmethyl)phenol is an active area of research with the potential to lead to more efficient and selective chemical transformations.

Utility in Analytical Chemistry as a Derivatization Reagent